N-Fmoc-5-bromo-2-chloro-L-phenylalanine
Description
Significance of Non-Natural Amino Acids as Advanced Molecular Building Blocks
Non-natural amino acids (nnAAs), also known as unnatural or non-canonical amino acids, are amino acids that are not among the 20 proteinogenic amino acids encoded by the standard genetic code. Their role in chemical and biomedical research has expanded dramatically, providing chemists with tools to overcome the limitations of natural peptides.
The incorporation of nnAAs into peptide sequences can dramatically alter their biological activity, stability, and pharmacokinetic profiles. researchgate.net These custom-designed building blocks allow for the creation of peptides with enhanced properties, such as increased resistance to enzymatic degradation by proteases, improved receptor affinity and selectivity, and controlled conformational structures. nih.gov By modifying side chains, backbones, or stereochemistry, researchers can introduce novel functionalities, including fluorescent probes, cross-linking agents, and post-translational modifications. nih.gov This flexibility is crucial in drug discovery, where nnAAs are used to develop more potent and stable peptide-based therapeutics, peptidomimetics, and even small-molecule drugs. mdpi.com
Overview of Fmoc Strategy in Contemporary Peptide Synthesis and Drug Discovery
The 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is a dominant and widely adopted method for solid-phase peptide synthesis (SPPS). Introduced in the late 1970s, it offers a milder alternative to the harsher, acid-based Boc (tert-butyloxycarbonyl) strategy, making it compatible with a wider range of sensitive and modified amino acids. acs.orgnih.gov
In Fmoc-based SPPS, the N-terminus of the amino acid is protected by the Fmoc group. This group is stable under the acidic conditions used to cleave side-chain protecting groups but is readily removed by a mild base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). This process of deprotection exposes the free amine, allowing it to couple with the next Fmoc-protected amino acid in the sequence. The cycle of deprotection, washing, and coupling is repeated until the desired peptide is assembled on an insoluble resin support.
The mild conditions of the Fmoc strategy have made it the method of choice for the routine synthesis of peptides, including complex and long sequences. Its orthogonality—the ability to remove the N-terminal protecting group without affecting the side-chain protecting groups or the resin linkage—is a key advantage that allows for the precise and efficient construction of peptides for research, therapeutic, and diagnostic applications.
Structural Characteristics and Research Utility of Halogenated Phenylalanine Derivatives
Halogenation of the phenylalanine side chain is a powerful strategy for modulating the physicochemical properties of amino acids and the peptides that contain them. Introducing halogen atoms like chlorine, bromine, and fluorine onto the phenyl ring can profoundly influence hydrophobicity, steric bulk, and electronic distribution. These modifications can enhance binding affinity to biological targets through halogen bonding—a type of noncovalent interaction—and can improve metabolic stability by blocking sites susceptible to enzymatic oxidation. mdpi.com
Specifically, di-halogenated derivatives like 5-bromo-2-chloro-L-phenylalanine offer a unique combination of properties. The position and nature of the halogens can fine-tune the molecule's electronic character and steric profile, which can be critical for optimizing ligand-receptor interactions. mdpi.com In drug design, halogenated phenylalanines have been incorporated into peptides to increase their potency and cell permeability. Furthermore, the bromine and chlorine atoms can serve as reactive handles for subsequent chemical modifications, such as cross-coupling reactions, enabling the synthesis of even more complex molecular probes and therapeutic candidates. nih.gov The study of halogenated phenylalanine derivatives is a key area of research for developing novel peptides with tailored biological functions and improved drug-like properties.
Chemical Compound Data
Below are the key identifiers and properties for the primary compound discussed in this article.
| Property | Value |
| Compound Name | N-Fmoc-5-bromo-2-chloro-L-phenylalanine |
| CAS Number | 2002401-84-3 |
| Molecular Formula | C₂₄H₁₉BrClNO₄ |
| Molecular Weight | 500.77 g/mol |
| Purity | >95% |
Properties
IUPAC Name |
(2S)-3-(5-bromo-2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrClNO4/c25-15-9-10-21(26)14(11-15)12-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZSAOKGJDDKRX-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CC(=C4)Br)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=CC(=C4)Br)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations for N Fmoc 5 Bromo 2 Chloro L Phenylalanine and Its Derivatives
Asymmetric Synthesis of Halogenated L-Phenylalanine Precursors
The creation of enantiomerically pure α-amino acids is a cornerstone of modern organic synthesis. acs.org The asymmetric synthesis of halogenated L-phenylalanine precursors, the essential core of the target molecule, can be achieved through several powerful methods. These approaches are designed to control the stereochemistry at the α-carbon, ensuring the desired L-configuration. Catalytic asymmetric synthesis, in particular, is considered a highly versatile and potent strategy for accessing a wide array of optically enriched α-amino acids. acs.orgnih.gov Enzymatic routes have also been developed, for instance, using phenylalanine ammonia (B1221849) lyase to catalyze the addition of ammonia to a halogenated cinnamic acid derivative to form the corresponding L-phenylalanine isotopomer. nih.gov Another enzymatic method involves converting a halogenated L-phenylalanine isotopomer to the corresponding phenylpyruvic acid in the presence of phenylalanine dehydrogenase. nih.gov
Stereoselective alkylation is a prominent method for constructing the chiral center of amino acids. nih.gov A highly effective strategy involves the asymmetric α-alkylation of a glycine (B1666218) Schiff base, such as N-(dibenzylidene)glycine tert-butyl ester, with a substituted benzyl (B1604629) bromide. nih.gov This reaction is often performed under phase-transfer catalysis (PTC) conditions, utilizing a chiral catalyst to direct the stereochemical outcome. nih.govorganic-chemistry.org The choice of catalyst is crucial for achieving high yields and enantioselectivity.
For example, the alkylation of a glycinate (B8599266) Schiff base with racemic secondary alkyl halides using a chiral quaternary ammonium (B1175870) bromide in conjunction with 18-crown-6 (B118740) has been shown to proceed with excellent syn- and enantioselectivities. organic-chemistry.org This approach provides a practical and efficient route to enantiomerically pure β-branched α-amino acids. organic-chemistry.org
Table 1: Asymmetric Phase-Transfer Catalysis for Phenylalanine Derivatives
| Catalyst | Substrate | Alkylating Agent | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| O-allyl-N-(9-anthracenmethyl) cinchoninium bromide | Glycine Schiff base | Substituted benzyl bromides | Excellent | Excellent | nih.gov |
| Chiral quaternary ammonium bromide / 18-crown-6 | Glycinate Schiff base | Racemic secondary alkyl halides | High | High | organic-chemistry.org |
This table presents examples of catalyst systems used in the stereoselective alkylation for synthesizing chiral phenylalanine derivatives.
The use of chiral auxiliaries is a classical and reliable strategy for inducing stereoselectivity in the synthesis of α-amino acids. nih.govmdpi.com In this approach, a chiral molecule is temporarily attached to the substrate to direct the formation of a specific stereoisomer. The auxiliary is then removed later in the synthetic sequence. 1-Phenylethylamine (α-PEA) is a widely used and inexpensive chiral auxiliary in the diastereoselective synthesis of various compounds, including natural products and medicinal substances. mdpi.com
A documented synthesis of fluorinated Fmoc-phenylalanine derivatives employs a chiral auxiliary to establish the correct stereochemistry before the final deprotection and Fmoc installation steps. beilstein-journals.org Similarly, the 9-phenyl-9-fluorenyl (Pf) group, which is structurally similar to the trityl group, has been used as a nitrogen protecting group that also acts to preserve the configurational integrity of the α-center during C-C bond-forming reactions. nih.gov
Asymmetric catalysis offers the most elegant and atom-economical route to chiral α-amino acids, as it allows for the generation of optically active products using only a small amount of a chiral catalyst. acs.orgnih.gov This field has seen explosive growth, with a vast repertoire of chiral metal complexes and organocatalysts being developed. acs.orgfrontiersin.org
Phase-transfer catalysis using Cinchona-derived agents is a highly reliable method for producing a large variety of α-amino acids with high yields and excellent enantioselectivity. acs.orgnih.gov For instance, both (R)- and (S)-enantiomers of unnatural phenylalanine derivatives have been synthesized via asymmetric α-alkylation of a glycine Schiff base catalyzed by pseudoenantiomeric O-allyl-N-(9-anthracenylmethyl) cinchonidinium and cinchoninium bromides, respectively. nih.gov More recently, engineered enzymes like phenylalanine ammonia lyase (PAL) variants have been designed for the direct asymmetric synthesis of β-branched aromatic α-amino acids from corresponding cinnamic acids with high diastereoselectivity and enantioselectivity. nih.gov
Efficient N-Fmoc Protecting Group Installation
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a crucial amine protecting group in peptide synthesis, favored for its stability under acidic conditions and its facile removal with mild base. numberanalytics.comnih.gov The installation of the Fmoc group onto the nitrogen of the halogenated L-phenylalanine precursor is a critical step in producing the final titled compound. This is typically achieved by reacting the amino acid with an Fmoc-donating reagent. numberanalytics.comtotal-synthesis.com
The standard method for introducing the Fmoc group is the reaction of the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under Schotten-Baumann conditions, which typically involve a biphasic system with a mild base like sodium bicarbonate in a dioxane/water mixture. total-synthesis.com Anhydrous conditions using a base such as pyridine (B92270) in a solvent like dichloromethane (B109758) are also employed. total-synthesis.com
An alternative and often preferred reagent is 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu). numberanalytics.comtotal-synthesis.com Fmoc-OSu is a stable solid and its use can lead to a lower incidence of side reactions, particularly the formation of undesired oligopeptides, compared to the more reactive Fmoc-Cl. total-synthesis.com The optimization of reaction conditions, including solvent, temperature, and the specific base used, can significantly improve yields and minimize side reactions. numberanalytics.comnumberanalytics.com
Table 2: Common Reagents for N-Fmoc Protection
| Reagent | Abbreviation | Common Conditions | Advantages/Disadvantages | Reference |
|---|---|---|---|---|
| 9-fluorenylmethyl chloroformate | Fmoc-Cl | NaHCO₃, dioxane/H₂O or Pyridine, CH₂Cl₂ | Highly reactive, but can be sensitive to moisture and may lead to dipeptide formation. | total-synthesis.com |
| 9-fluorenylmethyl succinimidyl carbonate | Fmoc-OSu | NaHCO₃, DMF or similar | More stable than Fmoc-Cl, reduces formation of oligopeptide side products. | numberanalytics.comtotal-synthesis.com |
This table summarizes common reagents and conditions for the installation of the Fmoc protecting group.
While Fmoc protection is generally efficient, several side reactions can occur during the installation step, leading to impurities that can be difficult to remove. nih.gov One of the most frequently encountered side reactions when using Fmoc-Cl is the unwanted activation of the carboxyl group of the first Fmoc-protected amino acid, which can then react with another amino acid molecule to form an Fmoc-dipeptide impurity. nih.gov
Another potential side reaction is a Lossen-type rearrangement, which can occur when using reagents like 9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide, leading to the formation of Fmoc-β-Ala-OH impurities. nih.gov
Strategies to minimize these side reactions include:
Use of High-Purity Reagents: Starting with highly pure amino acids and Fmoc reagents is critical to prevent the incorporation of impurities. numberanalytics.comnih.gov
Choice of Reagent: Using Fmoc-OSu instead of Fmoc-Cl is a common strategy to reduce the formation of dipeptide byproducts due to its higher stability and different reaction mechanism. total-synthesis.com
Optimized Reaction Conditions: Careful control over reaction parameters such as temperature, stoichiometry of reagents, and reaction time can suppress the rates of side reactions relative to the desired N-protection. numberanalytics.com
By employing these advanced synthetic and protection strategies, specialty amino acids like N-Fmoc-5-bromo-2-chloro-L-phenylalanine can be prepared with high purity and in good yield, ready for their application in the synthesis of complex peptides and other bioactive molecules.
Regioselective Functionalization of the Aromatic Ring System
The presence of two different halogen atoms on the phenyl ring of this compound provides a versatile platform for selective chemical modifications. The distinct electronic and steric environments of the bromine and chlorine substituents allow for regioselective reactions, enabling the introduction of diverse functionalities at specific positions.
Introduction of Halogen Substituents (Bromination, Chlorination)
The synthesis of the core structure of this compound necessitates the regioselective introduction of bromine and chlorine atoms onto the phenyl ring of L-phenylalanine. A plausible synthetic route could involve a multi-step sequence starting from a suitable precursor. For instance, starting with 4-bromotoluene, a series of reactions including chlorination and subsequent functionalization of the methyl group to the protected amino acid side chain can be envisioned. A Sandmeyer-type reaction on a suitably substituted aniline (B41778) precursor, such as 2-methyl-4-chloroaniline, can lead to the formation of a 2-bromo-4-chlorotoluene (B1197611) intermediate, which can then be further elaborated. organic-chemistry.org Another approach could involve the directed ortho-metalation of a pre-existing N-Fmoc-5-bromo-L-phenylalanine derivative. This strategy utilizes a directing group to guide a strong base, such as an organolithium reagent, to deprotonate the position ortho to the directing group, followed by quenching with an electrophilic chlorine source. nih.govnih.govwikipedia.org The N-Fmoc protected amino group itself can act as a directing group, facilitating lithiation at the C2 position. Enzymatic halogenation using flavin-dependent halogenases offers a highly regioselective and environmentally benign alternative for the introduction of halogen atoms onto aromatic rings, including tryptophan, and could potentially be adapted for phenylalanine derivatives. nih.govnih.gov
Advanced Cross-Coupling Reactions for Diversification (e.g., Suzuki, Stille, Sonogashira)
The differential reactivity of the C-Br and C-Cl bonds in this compound is the cornerstone for its regioselective diversification via palladium-catalyzed cross-coupling reactions. Generally, the C-Br bond is more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond, allowing for selective functionalization at the C5 position.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl halide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. For this compound, the Suzuki-Miyaura reaction is expected to proceed selectively at the more reactive C-Br bond, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the C5 position while leaving the C-Cl bond intact for potential subsequent modifications. nih.govbeilstein-journals.org The choice of palladium catalyst and ligands is crucial for achieving high selectivity and yield. mdpi.com
Stille Coupling: The Stille reaction utilizes organostannanes as the coupling partners. Similar to the Suzuki-Miyaura reaction, the Stille coupling on this compound would likely occur preferentially at the C-Br bond. organic-chemistry.orgwikipedia.orglibretexts.org This method is known for its tolerance of a wide variety of functional groups, although the toxicity of organotin reagents is a significant drawback. organic-chemistry.org
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by a combination of palladium and copper complexes. wikipedia.orgorganic-chemistry.org The higher reactivity of the C-Br bond would again direct the Sonogashira coupling to the C5 position of this compound, providing a straightforward route to synthesize arylalkyne-substituted phenylalanine derivatives.
| Cross-Coupling Reaction | Typical Coupling Partner | Expected Site of Reaction on this compound | Key Advantages | Potential Considerations |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids or Esters | C5-Position (selective C-Br bond activation) | Mild reaction conditions, commercially available reagents, low toxicity of byproducts. | Requires careful optimization of catalyst, ligand, and base for high selectivity. |
| Stille | Organostannanes (e.g., Aryl-SnR3) | C5-Position (selective C-Br bond activation) | Tolerant of a wide range of functional groups. | Toxicity of organotin reagents and byproducts. organic-chemistry.org |
| Sonogashira | Terminal Alkynes | C5-Position (selective C-Br bond activation) | Direct introduction of an alkyne functionality. wikipedia.orgorganic-chemistry.org | Often requires a co-catalyst (e.g., CuI) and an amine base. |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNA) presents another avenue for the functionalization of this compound. In contrast to cross-coupling reactions, SNA involves the displacement of a halide by a nucleophile. The success of SNA reactions on aryl halides is highly dependent on the electronic nature of the aromatic ring and the nature of the leaving group. The presence of electron-withdrawing groups ortho or para to the leaving group generally facilitates the reaction by stabilizing the intermediate Meisenheimer complex. masterorganicchemistry.comnih.gov
In the case of this compound, the electron-withdrawing nature of the Fmoc-protected amino acid side chain can activate the ring for nucleophilic attack. The chlorine atom at the C2 position is ortho to the side chain, making it a potential site for nucleophilic displacement. While typically the C-F bond is the most labile in SNA reactions, followed by C-Cl, C-Br, and C-I, the specific reaction conditions and the nature of the nucleophile play a crucial role. It is plausible that strong nucleophiles could displace the chlorine atom, especially under forcing conditions.
Control and Assessment of Enantiomeric Purity
Maintaining the enantiomeric integrity of the L-phenylalanine core during the synthesis and derivatization is critical, particularly for applications in peptide synthesis and drug design.
Enantiomeric Enrichment Techniques in Research (e.g., Recrystallization)
If a synthetic route yields a racemic or enantiomerically enriched mixture of 5-bromo-2-chlorophenylalanine, resolution techniques can be employed to isolate the desired L-enantiomer.
Diastereomeric Salt Crystallization: This classical resolution method involves reacting the racemic amino acid with a chiral resolving agent, such as a chiral acid or base, to form a pair of diastereomeric salts. wikipedia.orgresearchgate.net Due to their different physical properties, these diastereomers can often be separated by fractional crystallization. wikipedia.org The desired diastereomer is then treated to remove the resolving agent, yielding the enantiopure amino acid.
Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. For example, a lipase (B570770) could be used to selectively hydrolyze the ester of one enantiomer of a racemic 5-bromo-2-chlorophenylalanine derivative, facilitating the separation of the resulting acid from the unreacted ester. mdpi.com
The enantiomeric purity of the final product and intermediates is typically assessed using chiral high-performance liquid chromatography (chiral HPLC).
| Technique | Principle | Typical Application | Key Considerations |
|---|---|---|---|
| Diastereoselective Synthesis | Use of a chiral auxiliary or catalyst to favor the formation of one diastereomer. | Asymmetric alkylation or addition reactions. | Requires a suitable chiral auxiliary or catalyst and may involve additional synthetic steps for its introduction and removal. |
| Enantioselective Synthesis | Use of a chiral catalyst to favor the formation of one enantiomer from a prochiral substrate. | Asymmetric hydrogenation of enamides. rsc.org | Requires a highly efficient and selective catalyst. |
| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility. wikipedia.org | Resolution of racemic mixtures of amino acids. researchgate.net | Success is dependent on the formation of well-defined crystalline salts with sufficient solubility differences. wikipedia.org |
| Enzymatic Resolution | Selective enzymatic transformation of one enantiomer in a racemic mixture. | Kinetic resolution of racemic amino acid derivatives. | Requires an enzyme with high enantioselectivity for the specific substrate. |
Applications in Peptide and Protein Science Research
Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols
Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides. The process involves the stepwise addition of amino acids, protected at their N-terminus by an Fmoc group, to a growing peptide chain anchored to a solid resin support. The integration of sterically hindered and electronically modified amino acids like N-Fmoc-5-bromo-2-chloro-L-phenylalanine presents specific challenges and considerations.
The successful incorporation of this compound into a peptide sequence is challenging due to steric hindrance. The bulky nature of the di-halogenated phenyl ring, combined with the Fmoc group, can impede the approach of the activated carboxyl group to the free amine of the resin-bound peptide chain.
General strategies to overcome such steric hindrance include:
Use of Potent Activating Reagents: Stronger coupling reagents like HATU, HCTU, or COMU are often employed to increase the rate and efficiency of the acylation reaction.
Extended Coupling Times: Allowing the coupling reaction to proceed for a longer duration can help achieve higher yields.
Elevated Temperatures: Microwave-assisted SPPS can provide the energy needed to overcome the activation barrier for sterically demanding couplings.
However, specific studies detailing the optimized coupling conditions or comparative data for this compound were not identified in the performed search.
The efficiency of subsequent peptide elongation steps after the incorporation of a bulky, halogenated residue can be affected. The modified residue may influence the conformation of the resin-bound peptide, potentially leading to aggregation or slower reaction kinetics in subsequent cycles. Halogen atoms are electron-withdrawing and can influence the reactivity of the peptide backbone, although specific side reactions attributed to the 5-bromo-2-chloro substitution pattern are not documented in the available literature.
The removal of the Fmoc protecting group is a critical step in each cycle of SPPS, typically achieved using a solution of a secondary amine base, such as piperidine (B6355638) in DMF. The kinetics of this deprotection can be influenced by the surrounding peptide sequence and resin aggregation. For sterically hindered residues, incomplete deprotection is a risk, which would terminate the chain extension.
Strategies for ensuring complete deprotection include:
Modified Base Cocktails: In cases of slow deprotection, stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, often in combination with piperidine which acts as a scavenger for the dibenzofulvene byproduct. researchgate.net
Increased Reaction Time or Temperature: Extending the deprotection time or using microwave energy can enhance the efficiency of Fmoc removal.
No specific kinetic data or optimized deprotection protocols for peptides containing 5-bromo-2-chloro-L-phenylalanine have been published.
Solution-Phase Peptide Synthesis Using this compound
Solution-phase synthesis is a classical method for producing peptides, particularly for large-scale production or for segments that are difficult to assemble on a solid support. While it avoids resin-related issues like aggregation, it requires purification of the intermediate product after each coupling step, which can be complex and time-consuming. There are no specific research articles available that describe the use of this compound in a solution-phase peptide synthesis protocol.
Design and Synthesis of Peptidomimetics
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are modified to have improved properties, such as enhanced stability or bioavailability. The incorporation of non-canonical amino acids is a key strategy in their design.
One of the major drawbacks of peptide-based therapeutics is their rapid degradation by proteases in the body. The introduction of unnatural amino acids, such as those with halogen substitutions, can confer significant resistance to enzymatic cleavage. Proteases recognize specific peptide bond environments, and the altered steric and electronic nature of the halogenated residue can disrupt this recognition, thereby increasing the peptide's half-life.
Furthermore, the bulky and rigid nature of the 5-bromo-2-chloro-phenyl side chain can impose significant conformational constraints on the peptide backbone. This can lock the peptide into a specific three-dimensional shape that may be optimal for binding to a biological target. While the principles are well-established, specific examples of peptidomimetics designed with this compound to achieve these goals are not described in the available literature.
Structure-Activity Relationship (SAR) Studies with Halogenated Phenylalanine Residues
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. The introduction of halogen atoms onto amino acid side chains is a key strategy in these studies. nih.gov Halogenation can modulate factors such as hydrophobicity, electrostatic interactions, and conformational preferences of a peptide, thereby influencing its binding affinity to a target receptor or its enzymatic stability. nih.govnih.gov
The di-halogenation pattern of 5-bromo-2-chloro-L-phenylalanine provides a unique probe for SAR studies. The distinct sizes and electronic effects of bromine and chlorine allow for a nuanced exploration of a binding pocket. For instance, replacing a native phenylalanine with this analog can reveal critical interactions between the peptide and its target. Research on halogenated phenylethanolamines and phenoxypropanolamines has shown that the position and nature of the halogen substituents significantly impact receptor blocking and stimulating effects. chemicalregister.com While specific SAR data for peptides containing 5-bromo-2-chloro-L-phenylalanine is not extensively published, the principles derived from studies of other halogenated phenylalanines are directly applicable.
Table 1: Comparative Physicochemical Properties of Phenylalanine and Halogenated Analogs
| Amino Acid | Molecular Weight ( g/mol ) | van der Waals Radius of Substituent (Å) | Lipophilicity (logP, calculated) |
| L-Phenylalanine | 165.19 | H: 1.20 | 1.79 |
| 2-Chloro-L-phenylalanine | 199.63 | Cl: 1.75 | 2.34 |
| 5-Bromo-L-phenylalanine | 244.09 | Br: 1.85 | 2.58 |
| 5-Bromo-2-chloro-L-phenylalanine | 278.53 | Cl: 1.75, Br: 1.85 | 3.13 |
This table presents calculated and literature-based representative values to illustrate the progressive impact of halogenation on key physicochemical parameters.
Development of Constrained Peptides and Cyclic Architectures
Peptides often suffer from limitations as therapeutic agents due to their conformational flexibility and susceptibility to proteolytic degradation. To overcome these issues, researchers develop constrained peptides, including cyclic structures, to lock the peptide into a bioactive conformation and enhance its stability. nih.gov The incorporation of bulky or uniquely reactive non-canonical amino acids can facilitate the creation of these constrained architectures.
This compound can play a role in this area in several ways. The steric bulk of the di-halogenated phenyl ring can itself induce conformational constraints, favoring specific backbone dihedral angles. researchgate.net Furthermore, while not as common as other reactive groups, aryl halides can participate in certain cross-linking chemistries, such as palladium-catalyzed C-H activation, to form covalent bridges between side chains, leading to "stapled" peptides with rigid structures. nih.gov The development of cyclic peptide inhibitors often relies on the unique properties of non-canonical amino acids to achieve desired bioactivity. nih.gov
Table 2: Examples of Constraining Strategies in Peptide Design
| Strategy | Description | Role of Non-Canonical Amino Acids |
| Sidechain-to-Sidechain Stapling | Formation of a covalent bond between two amino acid side chains to create a macrocycle. | Introduction of reactive side chains (e.g., olefins for metathesis, or aryl halides for C-H activation). nih.gov |
| Backbone Cyclization | Covalent linkage of the N-terminus and C-terminus of a peptide. | Split intein systems can be used for in vivo cyclization of peptides containing various amino acids. nih.gov |
| Introduction of Bulky Residues | Incorporation of sterically demanding amino acids to restrict conformational freedom. | Halogenated phenylalanines can act as bulky groups that favor specific secondary structures. researchgate.net |
Role in Protein Engineering and Biosynthetic Pathway Manipulation
The ability to incorporate non-canonical amino acids into proteins opens up new avenues for protein engineering, allowing for the creation of proteins with novel or enhanced properties.
Site-Specific Incorporation of Non-Canonical Amino Acids
A key technology enabling the use of ncAAs like 5-bromo-2-chloro-L-phenylalanine in protein engineering is the site-specific incorporation of these building blocks during protein synthesis. This is often achieved using the stop codon suppression technique, which involves an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host's translational machinery. nih.govnih.gov This pair recognizes a nonsense codon (e.g., the amber stop codon UAG) and inserts the desired ncAA at that specific position in the polypeptide chain. This method allows for the precise placement of the halogenated phenylalanine residue within a protein's structure.
Creation of Proteins with Tailored Structural and Functional Properties
By incorporating 5-bromo-2-chloro-L-phenylalanine, scientists can engineer proteins with tailored properties. The introduction of halogen atoms can enhance protein stability, alter enzyme activity, or create new binding interfaces. nih.gov For example, the halogen atoms can form halogen bonds, a type of non-covalent interaction that can contribute to the stability of a protein's fold or its interaction with a ligand. Furthermore, the altered electronic nature of the aromatic ring can influence catalytic mechanisms or protein-protein interactions. nih.gov While the direct application of 5-bromo-2-chloro-L-phenylalanine in this context is an area of ongoing research, studies with other halogenated amino acids have demonstrated the potential to fine-tune protein structure and function with high precision. nih.gov This approach allows for the systematic perturbation of a protein's properties to better understand its function or to engineer it for specific applications in therapeutics or biotechnology.
Applications in Medicinal Chemistry and Drug Discovery Research As a Synthetic Intermediate
As a Chiral Building Block for Complex Molecule Synthesis.wuxiapptec.comnbinno.com
Chirality is a critical aspect of drug design, as different enantiomers of a molecule can have vastly different biological activities. N-Fmoc-5-bromo-2-chloro-L-phenylalanine serves as a chiral building block, allowing for the stereospecific introduction of a di-halogenated phenyl group into a target molecule. This is particularly important in the synthesis of peptides and peptide-like molecules where the three-dimensional arrangement of amino acid residues is crucial for their function. nih.govrsc.org
The chemical reactivity of the carbon-halogen bonds in this compound makes it an excellent precursor for creating novel small molecule scaffolds. The bromine and chlorine atoms can participate in various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the elaboration of the phenyl ring with a wide range of functional groups, leading to the generation of diverse molecular architectures that are not easily accessible through other synthetic routes. Halogenated phenylalanine derivatives are considered valuable building blocks and versatile platforms for such cross-coupling reactions. researchgate.net
Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly generate a large number of structurally related compounds for biological screening. nih.govyoutube.com this compound is well-suited for incorporation into combinatorial libraries of peptides or small molecules. youtube.com The Fmoc protecting group is readily cleaved under mild basic conditions, making it compatible with standard automated solid-phase peptide synthesis protocols. rsc.org By including this di-halogenated amino acid in a peptide library, researchers can systematically explore the impact of the halogenated phenyl group on the biological activity of the peptides, potentially leading to the discovery of new lead compounds with improved potency or selectivity. nih.gov
Influence of Halogen Substituents on Molecular Recognition and Ligand Design
The bromine and chlorine atoms on the phenyl ring of this compound are not merely synthetic handles; they also play a direct role in influencing how a molecule interacts with its biological target.
Halogen bonding is a non-covalent interaction between a halogen atom in a molecule and a Lewis base, such as an oxygen or nitrogen atom in a biological target like a protein. The strength of this interaction can be comparable to that of a hydrogen bond and is highly directional. The bromine and chlorine atoms in this compound can act as halogen bond donors, allowing for specific and favorable interactions with receptor binding sites. This can lead to enhanced binding affinity and selectivity of a drug candidate. The use of halogens is becoming a regular strategy in medicinal chemistry for this reason. nih.gov
Development of Biochemical Probes and Research Tool Compounds
Beyond its direct use in therapeutic candidates, this compound can be used to create biochemical probes and research tools to study biological processes. For example, the bromine atom can serve as a heavy atom for use in X-ray crystallography to help solve the three-dimensional structure of a ligand-protein complex. Furthermore, the unique isotopic signature of bromine and chlorine can be useful in mass spectrometry-based studies. While direct examples for this specific compound are not prevalent, the incorporation of similar halogenated amino acids into peptides is a known strategy for creating tools for biochemical research. nbinno.com
Precursors for Radiolabeled Probes (e.g., for Molecular Imaging Research)
The strategic placement of halogen atoms on the this compound molecule makes it a prime candidate for the synthesis of radiolabeled probes for molecular imaging techniques like Positron Emission Tomography (PET). Halogenated phenylalanine derivatives are of considerable interest in this area, particularly for their potential role in imaging tumors and other pathological conditions.
The bromine atom at the 5-position and the chlorine atom at the 2-position of the phenyl ring serve as handles for introducing radioisotopes. While direct radiolabeling of this specific compound is not extensively documented in publicly available research, the principles are well-established with similar molecules. For instance, research has demonstrated the successful synthesis of [¹²³/¹²⁵I]-2-iodo-L-phenylalanine from its 2-bromo-L-phenylalanine precursor through a copper-assisted nucleophilic halogen exchange reaction. nih.gov This highlights the utility of bromo-substituted phenylalanines as precursors for radioiodinated imaging agents. nih.gov
Similarly, fluorinated amino acids are widely used in PET imaging. nih.gov The development of ¹⁸F-labeled amino acid tracers is a significant area of research for visualizing altered metabolic pathways in tumors. nih.gov The presence of a chloro group on this compound could potentially be exploited for radiofluorination, although this would likely require specific synthetic methodologies. The overarching strategy involves incorporating a positron-emitting isotope into a molecule that is selectively taken up by target tissues, thereby allowing for their non-invasive visualization. Amino acid derivatives are particularly attractive for this purpose as many cancers exhibit upregulated amino acid transport systems. nih.govacs.org
Table 1: Potential Radiolabeling Strategies for Halogenated Phenylalanine Derivatives
| Precursor Functional Group | Potential Radioisotope | Labeling Reaction Principle | Reference Application |
| Bromo | ¹²³I, ¹²⁵I, ¹²⁴I | Nucleophilic Halogen Exchange | Synthesis of radioiodinated phenylalanine for tumor imaging. nih.gov |
| Bromo/Chloro | ¹⁸F | Nucleophilic Substitution | Development of ¹⁸F-labeled amino acid PET tracers. nih.govnih.gov |
It is important to note that the successful development of a radiolabeled probe from this compound would require careful optimization of the radiolabeling conditions to achieve high radiochemical yield and purity. nih.gov The Fmoc protecting group would need to be removed at an appropriate stage of the synthesis to yield the final radiolabeled amino acid or peptide.
Synthesis of Affinity Labels and Photoactivatable Probes
The unique substitution pattern of this compound also lends itself to the synthesis of affinity labels and photoactivatable probes, which are powerful tools for studying molecular interactions in biological systems.
Affinity Labels are molecules designed to specifically bind to a biological target, such as a receptor or an enzyme, and then form a covalent bond with it. This allows for the identification and characterization of the binding site. The reactivity of the aryl halides in this compound could be harnessed for this purpose. While research on this specific compound is not available, the principle has been demonstrated with related molecules. For example, N-bromoacetyl-phenylalanyl-transfer RNA has been used to affinity label specific regions of 23S RNA in E. coli ribosomes. nih.gov This illustrates how a reactive group attached to a phenylalanine scaffold can be used to probe biological macromolecules. nih.gov
Photoactivatable Probes , also known as photoaffinity labels, are a more sophisticated class of chemical tools. These probes bind to their target in an inactive state and can be activated by light to form a highly reactive intermediate that covalently crosslinks to the target. This temporal control allows for the study of dynamic molecular interactions.
Commonly used photoactivatable amino acids include those with benzophenone (B1666685) or diazirine moieties. creative-proteomics.comnih.gov These photoreactive groups can be introduced into peptides and proteins, often through solid-phase peptide synthesis using Fmoc-protected amino acid derivatives. nih.gov While this compound does not inherently contain a photoactivatable group, its structure provides a platform for the synthesis of such probes. The bromo and chloro substituents could be starting points for further chemical modifications to introduce a photoreactive group.
The general workflow for using a photoactivatable amino acid probe involves:
Synthesizing a peptide or small molecule containing the photoactivatable amino acid. The Fmoc protecting group on this compound is ideal for its incorporation into peptides via solid-phase synthesis.
Incubating the probe with the biological sample to allow for binding to the target.
Exposing the sample to UV light to activate the photoreactive group, leading to covalent crosslinking.
Analyzing the crosslinked products to identify the binding partners and the site of interaction.
Table 2: Key Features of Photoactivatable Amino Acids
| Photoreactive Group | Activation Wavelength | Reactive Intermediate | Key Advantages |
| Benzophenone | ~350-360 nm | Ketyl Radical | Relatively stable, reacts with C-H bonds |
| Aryl Azide | ~260-300 nm | Nitrene | Highly reactive, but can rearrange |
| Diazirine | ~350 nm | Carbene | Small size, highly reactive, less prone to rearrangement |
The development of novel photoactivatable probes is an active area of research in chemical biology. bldpharm.com The synthesis of a photoactivatable version of this compound would provide a valuable tool for researchers seeking to understand the intricacies of molecular recognition in a site-specific manner.
Advanced Spectroscopic and Analytical Characterization in Academic Research
High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition and identifying impurities of synthetic peptides and their building blocks. nih.gov For N-Fmoc-5-bromo-2-chloro-L-phenylalanine (C₂₄H₂₀BrClNO₄), HRMS would provide an exact mass measurement, distinguishing it from compounds with the same nominal mass. A key feature in the mass spectrum would be the distinctive isotopic pattern arising from the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), providing unambiguous confirmation of the presence of these halogens.
Impurity profiling by HRMS is critical for ensuring the quality of the amino acid building block. sigmaaldrich.commerckmillipore.com Common process-related impurities in Fmoc-amino acid synthesis include the free amino acid, which can lead to multiple insertions in peptide synthesis, and dipeptide impurities (Fmoc-dipeptides) formed during the protection step. sigmaaldrich.com Other potential impurities could arise from incomplete halogenation or the presence of isomers. The high mass accuracy of HRMS allows for the confident identification of these low-level impurities, which might otherwise be hidden under the main product peak in standard chromatography. merckmillipore.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ⁷⁹/⁸¹Br, ³⁵/³⁷Cl, ¹⁹F as applicable) for Detailed Structural Assignments
¹H NMR: The spectrum would feature characteristic signals for the Fmoc protecting group, typically observed between 7.2 and 7.9 ppm for the aromatic protons and around 4.2 ppm for the CH and CH₂ protons adjacent to the carbamate. chemicalbook.comrsc.org The protons of the di-substituted phenyl ring would appear as a complex multiplet in the aromatic region, with their specific shifts and coupling constants dictated by the positions of the bromo and chloro substituents. The α-CH and β-CH₂ protons of the phenylalanine backbone would also show distinct signals. chemicalbook.comhmdb.ca
¹³C NMR: The ¹³C spectrum would complement the proton data, showing distinct resonances for the carbonyl carbons (carboxylic acid and carbamate), the numerous aromatic carbons of the Fmoc and phenyl rings, and the aliphatic carbons of the amino acid backbone. rsc.org The chemical shifts of the carbons in the di-substituted phenyl ring would be significantly influenced by the electron-withdrawing effects of the halogen atoms.
Heteronuclear NMR: While ¹⁹F NMR is not applicable here, the principles would be vital if a fluorine substituent were present. For bromine and chlorine, their common isotopes possess quadrupole moments, which typically result in very broad NMR signals that are often difficult to observe directly with high resolution. However, their electronic influence is clearly observed in the ¹H and ¹³C spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound based on Fmoc-L-phenylalanine Analogs Predicted values are based on typical ranges for Fmoc-amino acids and substituent effects.
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | ~12-13 | ~172-174 |
| Amide (-NH) | ~7.8-8.0 | N/A |
| Fmoc Aromatic (8H) | ~7.3-7.9 | ~120-144 |
| Substituted Phenyl Aromatic (3H) | ~7.1-7.6 | ~125-140 |
| Fmoc CH/CH₂ | ~4.2-4.5 | ~47, ~66 |
| α-CH | ~4.4-4.7 | ~55-57 |
X-ray Crystallography for Solid-State Conformational Analysis
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. While a crystal structure for this compound has not been deposited in public databases, analysis of related structures, such as Fmoc-phenylalanine, reveals common structural motifs. nih.govresearchgate.net These often involve intermolecular hydrogen bonding and π–π stacking of the fluorenyl groups, which dictate the supramolecular assembly into structures like nanofibers or sheets. researchgate.netacs.org
The presence of heavy atoms like bromine and chlorine in the molecule is advantageous for crystallographic analysis, as they can simplify the process of solving the phase problem required to generate the electron density map. nih.gov A crystallographic study would definitively establish the conformation of the di-halophenyl side chain relative to the amino acid backbone and reveal the detailed intermolecular interactions governing its crystal packing. pan.pl
Chiral Chromatography (HPLC, SFC, GC) for Enantiomeric Purity and Separation
Ensuring the enantiomeric purity of amino acid derivatives is critical, as the presence of the incorrect enantiomer can have significant consequences in biological systems and peptide synthesis. nih.gov Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the standard technique for separating enantiomers and quantifying enantiomeric excess. merckmillipore.comresearchgate.net
The separation of D- and L-phenylalanine derivatives is well-established and typically employs a chiral stationary phase (CSP). researchgate.net Macrocyclic antibiotic-based CSPs, such as those using teicoplanin, have proven effective for the enantioseparation of various amino acids, including phenylalanine, often in a reversed-phase mode. researchgate.net The analysis of this compound would involve developing a method using an appropriate CSP and mobile phase system (e.g., acetonitrile/water) to achieve baseline separation of the L- and D-enantiomers. researchgate.netresearchgate.net The enantiomeric purity specification for high-quality Fmoc-amino acids is often ≥ 99.8%. merckmillipore.com
Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Conformation Studies
Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful for identifying functional groups and probing molecular conformation. rsc.org The spectra of this compound would be expected to show characteristic absorption bands consistent with its structure.
FTIR Spectroscopy: Key signals in the FTIR spectrum would include N-H stretching (~3300-3400 cm⁻¹), C=O stretching from the carboxylic acid (~1700-1730 cm⁻¹) and the Fmoc-carbamate group (~1690-1710 cm⁻¹), and the amide II band (N-H bend) around 1530 cm⁻¹. rsc.orgacs.org Aromatic C-H and C=C stretching vibrations from both the fluorenyl and phenyl rings would also be prominent. rsc.org
Raman Spectroscopy: Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds. rsc.org It would be effective for observing the vibrations of the aromatic ring systems and the C-C backbone.
These techniques can also detect impurities; for instance, residual trifluoroacetic acid (TFA) from purification steps can be identified by its characteristic bands around 1670 cm⁻¹. mdpi.com
Table 2: Predicted Characteristic FTIR Absorption Bands for this compound Values are based on typical frequencies for Fmoc-amino acids.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Amide) | 3300 - 3400 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C=O Stretch (Carboxylic Acid) | 1700 - 1730 |
| C=O Stretch (Fmoc Urethane) | 1690 - 1710 |
| C=C Stretch (Aromatic Rings) | 1450 - 1600 |
| N-H Bend (Amide II) | 1510 - 1540 |
| C-O Stretch | 1200 - 1300 |
| C-Cl Stretch | 600 - 800 |
Advanced Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing complex mixtures.
LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is a powerful tool for both the quantification and identification of amino acids and their impurities in complex matrices. nih.gov The initial LC separation resolves the target compound from related substances, which are then subjected to mass analysis. In MS/MS, a specific parent ion is selected, fragmented, and the resulting daughter ions are detected, providing a highly specific fingerprint for structural confirmation. This is particularly useful for distinguishing isomers and confirming the identity of impurities during quality control. nih.gov
GC-MS: Gas Chromatography-Mass Spectrometry is highly effective for volatile compounds. However, amino acids are non-volatile and thermally labile, requiring a derivatization step to increase their volatility before GC analysis. sigmaaldrich.comthermofisher.comnih.gov Common methods involve silylation (e.g., with MSTFA or MTBSTFA) or acylation/esterification (e.g., with propyl chloroformate). thermofisher.comresearchgate.netnih.gov While powerful, the need for derivatization makes LC-MS a more direct and common approach for Fmoc-protected amino acids. GC-MS can be particularly useful for quantifying specific, small-molecule impurities, such as residual free amino acids, in the final product. sigmaaldrich.com
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the electronic properties of N-Fmoc-5-bromo-2-chloro-L-phenylalanine. These methods provide insight into the molecule's geometry, stability, and reactivity.
The electronic structure of the molecule is significantly influenced by its unique substitution pattern. The presence of two different halogen atoms, bromine and chlorine, on the phenyl ring introduces considerable electronic and steric effects. The bromine at the 5-position and chlorine at the 2-position are both electron-withdrawing groups, which modulate the electron density of the aromatic ring. DFT calculations can precisely map this electron distribution, often visualized through molecular electrostatic potential (MEP) surfaces. These surfaces would likely show regions of negative potential around the electronegative halogen and oxygen atoms, and positive potential near the hydrogen atoms of the amino group and carboxyl group, indicating sites susceptible to electrophilic and nucleophilic attack, respectively.
Natural Bond Orbital (NBO) analysis is another powerful tool used to understand bonding interactions and charge distribution. It can quantify the charge on each atom, providing a more detailed picture than MEP surfaces alone. Such an analysis would reveal the extent of charge delocalization across the Fmoc group and the halogenated phenyl ring. Computational studies on similar halogenated compounds have demonstrated that halogen atoms can significantly alter local electronic environments, which can be critical for molecular recognition and interaction. nih.gov
Table 1: Illustrative Calculated Electronic Properties for a Halogenated Phenylalanine Analog
This table presents representative data that could be obtained for this compound using DFT calculations, based on published values for similar compounds.
| Parameter | Illustrative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical stability and reactivity. |
| Dipole Moment | 3.5 Debye | Measures the overall polarity of the molecule. |
| Mulliken Charge on Br | -0.08 e | Shows the partial charge on the bromine atom. |
| Mulliken Charge on Cl | -0.12 e | Shows the partial charge on the chlorine atom. |
Note: These values are for illustrative purposes and are based on typical results for similar halogenated aromatic compounds.
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
Molecular dynamics (MD) simulations are indispensable for studying the conformational landscape and flexibility of this compound in different environments, such as in solution. nih.gov These simulations model the atomic motions of the molecule over time, providing a dynamic picture of its behavior.
The conformational freedom of this molecule is primarily associated with several rotatable bonds: the bond connecting the phenyl ring to the alanine (B10760859) side chain, and the bonds within the N-Fmoc protecting group. The bulky and rigid nature of the 9-fluorenylmethoxycarbonyl (Fmoc) group significantly influences the accessible conformations of the amino acid. altabioscience.com MD simulations can explore the rotational energy barriers and identify the most stable conformers. Studies on similar Fmoc-protected amino acids show that the Fmoc group can engage in various non-covalent interactions, including π-π stacking with the aromatic side chain, which would be a key interaction to investigate in this molecule.
The solvent environment plays a crucial role in determining conformational preferences. MD simulations in explicit solvent (e.g., water or organic solvents used in peptide synthesis like dimethylformamide) can reveal how solvent molecules interact with different parts of the amino acid and stabilize certain conformations. The halogen atoms, while primarily viewed as steric and electronic modulators, also affect solvation and can influence the conformational equilibrium.
Analysis of the MD trajectories allows for the calculation of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values. RMSD plots would indicate the stability of the molecule's conformation over the simulation time, while RMSF plots would highlight the most flexible regions of the molecule, likely the carboxyl terminus and parts of the Fmoc group. Such analyses are critical for understanding how the molecule might behave during peptide synthesis or when incorporated into a larger peptide chain. mdpi.com
Table 2: Representative Conformational Dihedrals from MD Simulations
This table illustrates the type of data that can be extracted from MD simulations to describe the molecule's conformational preferences.
| Dihedral Angle | Description | Predicted Stable Range (degrees) |
| χ1 (N-Cα-Cβ-Cγ) | Side chain rotation | -60, 60, 180 |
| χ2 (Cα-Cβ-Cγ-Cδ1) | Phenyl ring orientation | 90 ± 30 |
| ω (Cα-C'-N-Cα) | Peptide bond (in a peptide context) | ~180 (trans) |
| φ (C'-N-Cα-C') | Backbone rotation | -150 to -50 |
| ψ (N-Cα-C'-N) | Backbone rotation | -70 to -50 and 110 to 170 |
Note: The predicted ranges are based on general values for amino acids and are for illustrative purposes. Specific values for this compound would require dedicated simulations.
Computational Modeling of Molecular Interactions with Biological Targets
Computational modeling, particularly molecular docking and hybrid quantum mechanics/molecular mechanics (QM/MM) methods, can be used to predict and analyze the interactions of this compound with biological targets like enzymes or receptors. frontiersin.orgnih.gov Although the Fmoc-protected form is primarily a synthetic intermediate, the deprotected 5-bromo-2-chloro-L-phenylalanine could be incorporated into a peptide designed to bind to a specific protein.
Molecular docking simulations would be the first step to predict the binding pose of the amino acid within the active site of a target protein. These simulations evaluate various orientations and conformations of the ligand, scoring them based on interaction energies. The results can identify key intermolecular interactions, such as hydrogen bonds between the amino acid's backbone and the protein, and hydrophobic interactions involving the halogenated phenyl ring.
The halogen atoms (bromine and chlorine) can participate in specific, highly directional non-covalent interactions known as halogen bonds. nih.gov A halogen bond occurs between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site on the protein, such as a backbone carbonyl oxygen or the side chain of a serine, threonine, or aspartate residue. Docking and QM/MM studies on other halogenated ligands have shown that these bonds can significantly contribute to binding affinity and selectivity. nih.gov Computational models would be essential to predict the likelihood and geometry of such halogen bonds for 5-bromo-2-chloro-L-phenylalanine.
Retrosynthetic Analysis and Reaction Pathway Prediction
Computational tools are increasingly used to plan the synthesis of complex molecules like this compound. Retrosynthetic analysis software can propose potential synthetic routes by breaking the target molecule down into simpler, commercially available precursors. cas.orgsigmaaldrich.comsynthiaonline.comnih.gov
For this compound, a retrosynthetic program would likely identify several key disconnections:
Fmoc-protection: The final step would be the protection of the amino group of 5-bromo-2-chloro-L-phenylalanine, a standard reaction.
Amine formation: The amino acid itself could be disconnected to a corresponding α-keto acid or α-bromo acid, suggesting a synthesis via reductive amination or nucleophilic substitution.
Side chain construction: The 2-chloro-5-bromobenzyl side chain could be installed via methods like the alkylation of a glycine (B1666218) enolate equivalent.
Aromatic substitution: The synthesis of the starting material, 2-chloro-5-bromobenzyl bromide (or a related electrophile), would be planned from simpler aromatic precursors.
Furthermore, machine learning and deep learning models can predict the outcomes and optimal conditions for specific chemical reactions. acs.orgnih.govnih.gov For the synthesis of this unnatural amino acid, such models could help predict the success of various halogenation, protection, and coupling steps, thereby guiding the experimental chemist toward the most promising synthetic strategy and minimizing failed experiments. These predictive models are often trained on large datasets of published chemical reactions. nih.govnih.gov
Future Research Directions and Emerging Paradigms
Development of Environmentally Benign Synthetic Routes
The conventional multi-step synthesis of complex halogenated amino acids often involves significant solvent use and by-product formation. Future research is increasingly focused on developing greener, more sustainable synthetic methodologies. One of the most promising avenues is the use of enzymatic catalysis. researchgate.net
Flavin-dependent halogenases and Fe(II)/α-ketoglutarate-dependent radical halogenases are enzymes that can perform highly regioselective halogenation of aromatic compounds, including amino acids, in aqueous environments. researchgate.netresearchgate.netspringernature.com Research into harnessing these or engineered enzymes could lead to a biocatalytic route for the synthesis of 5-bromo-2-chloro-L-phenylalanine. This approach offers the potential for high stereoselectivity and a significant reduction in chemical waste compared to traditional organic synthesis. researchgate.net Such biosynthetic methods are being recognized as a revolutionary solution to modern chemical challenges due to their sustainability and scalability. researchgate.net The goal is to develop pathways that can install useful functional groups onto amino acids in vivo, enabling the production of a wide range of new molecules. springernature.com
Table 1: Comparison of Synthetic Approaches
| Feature | Traditional Synthesis | Biocatalytic Synthesis (Future Goal) |
|---|---|---|
| Selectivity | May require protecting groups and multiple steps for regioselectivity | High regioselectivity and stereoselectivity |
| Solvents | Often requires organic solvents | Primarily aqueous |
| Sustainability | Can generate significant chemical waste | Inherently greener, less waste |
| Catalysts | Often uses heavy metal catalysts | Uses renewable enzymes |
Exploration of Novel Bioorthogonal Transformations with Halogenated Residues
Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. The halogen atoms on N-Fmoc-5-bromo-2-chloro-L-phenylalanine serve as versatile chemical handles for such transformations. princeton.edu While reactions involving alkynes, azides, and tetrazines are well-established, the unique reactivity of the C-Br and C-Cl bonds on the phenyl ring offers new opportunities. springernature.comnih.gov
Future research could focus on developing novel, selective bioorthogonal reactions that exploit the differential reactivity of the bromine and chlorine substituents. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, could be optimized to react selectively at the more reactive C-Br bond while leaving the C-Cl bond intact for subsequent, different chemical modifications. chemimpex.com This would allow for a stepwise, dual-labeling strategy on a single amino acid residue within a peptide or protein. The development of such mutually orthogonal reactions is highly desirable for the simultaneous tagging of biomolecules. escholarship.org
Integration into Advanced Peptide and Protein Conjugation Strategies
The incorporation of this compound into peptides via solid-phase peptide synthesis (SPPS) is its most direct application. The Fmoc group is standard for this process, allowing for the assembly of custom peptide sequences. chemimpex.comisotope.com Beyond simple incorporation, this amino acid enables the creation of advanced peptide and protein conjugates.
By incorporating this residue at a specific site, a peptide can be synthesized and then selectively modified at the halogenated position(s). This strategy allows for the attachment of various payloads, such as:
Fluorophores for imaging and diagnostic applications.
Small molecule drugs to create targeted peptide-drug conjugates (PDCs).
Polyethylene glycol (PEG) chains to improve the pharmacokinetic profile of a therapeutic peptide.
Cross-linking agents to study protein-protein interactions or to create constrained peptides with enhanced stability and activity. chemimpex.com
The ability to introduce halogen atoms onto the side chains of amino acids is a powerful tool for tuning the physico-chemical and structural properties of polypeptides. encyclopedia.pubbohrium.com This can help in the rational design of molecules with optimized pharmaceutical activity. encyclopedia.pub
Discovery of Unprecedented Applications in Materials Science or Biotechnology
The unique electronic properties conferred by the two different halogen atoms on the phenyl ring could be harnessed in materials science. Peptides containing this residue could be used to template the growth of novel nanomaterials or to create self-assembling peptide-based hydrogels with unique conductive or optical properties. The introduction of halogen atoms can influence the 3D structure and surface characteristics of peptides, which is crucial for their interaction with other molecules and materials. encyclopedia.pubnih.gov
In biotechnology, the applications are vast. The incorporation of halogenated amino acids can significantly increase the proteolytic stability of therapeutic peptides. nih.govnih.gov Furthermore, the bromo and chloro atoms can form halogen bonds, a type of non-covalent interaction that can be exploited to enhance binding affinity and specificity to biological targets like protein receptors or enzymes. acs.org This could lead to the discovery of new peptide-based therapeutics with improved efficacy and longevity. The use of halogenation is a prominent transformation in natural product biosynthesis, and harnessing it can lead to the creation of new bioactive molecules. researchgate.net
Table 2: Potential Applications
| Field | Application | Rationale |
|---|---|---|
| Materials Science | Conductive Biomaterials | Halogen atoms alter the electronic properties of the aromatic ring, potentially creating conductive pathways in peptide assemblies. |
| Self-Assembling Nanostructures | Halogen bonding can direct the self-assembly of peptides into well-defined nanostructures. | |
| Biotechnology | Enhanced Therapeutic Peptides | Increased stability against enzymatic degradation and potential for stronger target binding via halogen bonds. |
| Probes for Biological Systems | The halogenated phenyl ring can be used as a probe in NMR or X-ray crystallography studies to investigate peptide-protein interactions. encyclopedia.pub |
Q & A
Q. What are the optimal synthetic routes for N-Fmoc-5-bromo-2-chloro-L-phenylalanine, and how can purity be maximized?
The synthesis typically involves multi-step organic reactions, starting with halogenation of L-phenylalanine derivatives. Bromine and chlorine are introduced via electrophilic aromatic substitution under controlled conditions (e.g., low temperature, inert atmosphere). The Fmoc group is then added using Fmoc-Cl in a basic medium. Purification is achieved via reversed-phase HPLC to isolate the product from by-products, ensuring >95% purity . Critical parameters include pH control during coupling and avoiding excessive reaction times to prevent dehalogenation.
Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?
- NMR : H and C NMR confirm substituent positions on the aromatic ring and Fmoc group integration.
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H] for CHBrClNO).
- HPLC : Retention time comparison with standards ensures purity. X-ray crystallography (using SHELX programs) may resolve ambiguities in stereochemistry or halogen positioning .
Q. How does the dual halogen substitution (Br/Cl) influence solubility and handling in peptide synthesis?
Bromine increases molecular weight and hydrophobicity, reducing aqueous solubility. Chlorine enhances electrophilicity, potentially affecting coupling efficiency. Pre-activation with HOBt/EDC or Oxyma Pure/DIC improves reactivity in SPPS. Use DMF or NMP as solvents, and maintain low temperatures (<4°C) to minimize side reactions .
Advanced Research Questions
Q. How do steric and electronic effects of Br/Cl substituents impact peptide chain elongation during SPPS?
The bulky halogens introduce steric hindrance, slowing coupling rates. Electronic effects (e.g., electron-withdrawing Cl) reduce nucleophilicity of the amino group, necessitating extended coupling times (2–4 hours) and double couplings. Monitor by Kaiser test or FT-IR for unreacted amines. Computational modeling (DFT) can predict steric clashes and optimize residue placement .
Q. What strategies resolve contradictions between crystallographic data and predicted peptide conformations when incorporating this derivative?
Discrepancies may arise from halogen-heavy atom artifacts in X-ray diffraction. Use SHELXL for refinement, applying TWIN commands if data suggest twinning. Cross-validate with F NMR (if fluorine analogs exist) or cryo-EM for larger peptides. Adjust weighting schemes to account for electron density distortions from Br/Cl .
Q. How can racemization be minimized during Fmoc deprotection of this derivative?
Racemization risks increase under basic conditions (e.g., piperidine). Use 20% 4-methylpiperidine in DMF for milder deprotection. Monitor enantiomeric purity via chiral HPLC with a Crownpak CR-I column. Alternative protecting groups (e.g., Ddz) may be explored for acid-sensitive sequences .
Q. What are the implications of Br/Cl substitution on peptide stability in biological assays?
Halogens enhance metabolic stability by resisting enzymatic degradation. However, they may alter binding kinetics due to steric effects. Conduct comparative MD simulations of halogenated vs. non-halogenated peptides to assess conformational flexibility. Validate via SPR or ITC for target affinity .
Q. How does this derivative compare to mono-halogenated analogs (e.g., 5-Br or 2-Cl only) in peptide self-assembly studies?
Dual halogens increase π-stacking interactions, promoting β-sheet formation. Compare CD spectra and TEM micrographs of self-assembled peptides. Mono-halogenated analogs may exhibit weaker intermolecular forces, leading to amorphous aggregates .
Methodological Troubleshooting
Q. Low coupling efficiency in SPPS: Is the issue reagent-specific or sequence-dependent?
- Reagent Check : Ensure fresh HOBt/EDC or switch to COMU for better activation.
- Sequence Context : Adjacent bulky residues (e.g., Trp) exacerbate steric hindrance. Incorporate pseudoproline dipeptides or reduce resin loading (<0.3 mmol/g).
- Halogen Stability : Verify no dehalogenation via LC-MS during synthesis .
Q. Unexpected by-products in HPLC: How to identify and mitigate?
- By-Product Analysis : Use LC-MS to detect dehalogenated (loss of Br/Cl) or oxidized species.
- Mitigation : Add antioxidants (e.g., BHT) to reaction mixtures and avoid prolonged exposure to light. Optimize HPLC gradients with 0.1% TFA in acetonitrile/water for sharper peaks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
